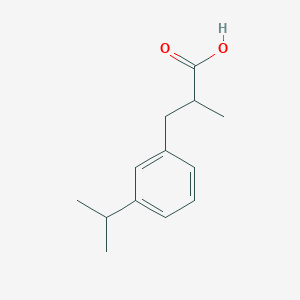
Ethyl (2-hydroxyethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-hydroxyethyl)glycinate is an organic compound with the molecular formula C6H13NO3. It is a derivative of glycine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with 2-hydroxyethyl. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2-hydroxyethyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-hydroxyethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
ethyl 2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5-7-3-4-8/h7-8H,2-5H2,1H3 |
Clave InChI |
TZSNNYHITDSVRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)


![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)




![rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13597861.png)
![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)

